molecular formula C15H20N2O5S B11422974 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-isopropoxypropyl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-isopropoxypropyl)acetamide

Cat. No.: B11422974
M. Wt: 340.4 g/mol
InChI Key: SEOUHMBGCFTNNX-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-isopropoxypropyl)acetamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-isopropoxypropyl)acetamide typically involves the following steps:

    Formation of the Benzisothiazole Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: This step involves the reaction of the benzisothiazole core with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Isopropoxypropyl Group: This can be done through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzisothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-isopropoxypropyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar core structures but different substituents.

    Acetamide Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-isopropoxypropyl)acetamide lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H20N2O5S/c1-11(2)22-9-5-8-16-14(18)10-17-15(19)12-6-3-4-7-13(12)23(17,20)21/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,16,18)

InChI Key

SEOUHMBGCFTNNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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